molecular formula C12H16ClNS B6218159 [1-(1-benzothiophen-2-yl)propan-2-yl](methyl)amine hydrochloride CAS No. 2751620-44-5

[1-(1-benzothiophen-2-yl)propan-2-yl](methyl)amine hydrochloride

Cat. No.: B6218159
CAS No.: 2751620-44-5
M. Wt: 241.8
InChI Key:
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Description

1-(1-benzothiophen-2-yl)propan-2-ylamine hydrochloride is a chemical compound with the molecular formula C12H16ClNS and a molecular weight of 241.8. This compound is part of the benzothiophene family, which is known for its diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzothiophen-2-yl)propan-2-ylamine hydrochloride typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . Another method includes the base-promoted intramolecular C–S bond coupling cyclization in dioxane .

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve the use of green chemistry principles to minimize environmental impact. These methods include the use of recyclable catalysts and solvents, as well as energy-efficient processes .

Chemical Reactions Analysis

Types of Reactions

1-(1-benzothiophen-2-yl)propan-2-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Chemistry

In chemistry, 1-(1-benzothiophen-2-yl)propan-2-ylamine hydrochloride is used as a building block for the synthesis of more complex molecules .

Biology

In biological research, this compound is studied for its potential antimicrobial and antioxidant properties .

Medicine

In medicine, benzothiophene derivatives are investigated for their potential use as anti-inflammatory, anti-cancer, and anti-fungal agents .

Industry

In the industrial sector, benzothiophene compounds are used in the production of materials such as electroluminescent devices and imaging reagents .

Mechanism of Action

The mechanism of action of 1-(1-benzothiophen-2-yl)propan-2-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole-2-thiol: Known for its quorum sensing inhibition properties.

    2-arylbenzothiazole: Widely studied for its pharmacological activities.

Uniqueness

What sets 1-(1-benzothiophen-2-yl)propan-2-ylamine hydrochloride apart is its unique structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

2751620-44-5

Molecular Formula

C12H16ClNS

Molecular Weight

241.8

Purity

95

Origin of Product

United States

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